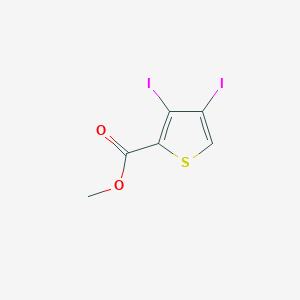

Methyl 3,4-diiodothiophene-2-carboxylate

Description

Methyl 3,4-diiodothiophene-2-carboxylate (CAS: 24647-81-2) is a halogenated thiophene derivative featuring iodine atoms at the 3 and 4 positions of the thiophene ring and a methyl ester group at position 2. This compound is structurally characterized by its electron-deficient aromatic system due to the electron-withdrawing effects of the iodine substituents and the ester group. It is primarily utilized in synthetic organic chemistry as a precursor for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, where the iodine atoms serve as leaving groups for functionalization . Its applications extend to materials science, particularly in the development of conductive polymers and pharmaceuticals, where halogenated thiophenes are key intermediates .

Propriétés

Formule moléculaire |

C6H4I2O2S |

|---|---|

Poids moléculaire |

393.97g/mol |

Nom IUPAC |

methyl 3,4-diiodothiophene-2-carboxylate |

InChI |

InChI=1S/C6H4I2O2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,1H3 |

Clé InChI |

ANNFGBRGQCTWLH-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C(=CS1)I)I |

SMILES canonique |

COC(=O)C1=C(C(=CS1)I)I |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogenated Thiophene Derivatives

2,5-Diiodothiophene

- Structure : Features iodine atoms at positions 2 and 5 of the thiophene ring.

- Reactivity : Unlike Methyl 3,4-diiodothiophene-2-carboxylate, 2,5-diiodothiophene lacks an electron-withdrawing ester group, making it less reactive in nucleophilic aromatic substitution. However, it is highly reactive in electrophilic substitutions due to the unsubstituted positions on the ring.

- Applications: Used in photovoltaic materials and as a monomer for conductive polymers .

2-Bromo-3,5-diiodothiophene

- Structure : Contains bromine at position 2 and iodine at positions 3 and 3.

- Reactivity: The bromine atom provides a different leaving group capability compared to iodine, influencing selectivity in cross-coupling reactions. The electron-withdrawing effect is less pronounced than in Methyl 3,4-diiodothiophene-2-carboxylate.

- Applications : Intermediate in synthesizing heterocyclic compounds for optoelectronic devices .

Methyl 2,5-Diiodothiophene-3-carboxylate

- Structure : Iodine at positions 2 and 5, with a methyl ester at position 3.

- Reactivity : The positional isomerism of the ester group alters the electronic distribution, reducing steric hindrance compared to the 3,4-diiodo isomer. This enhances its utility in regioselective reactions.

- Applications : Less common in pharmaceuticals but prominent in polymer chemistry .

Methyl Esters with Heterocyclic Cores

Sandaracopimaric Acid Methyl Ester

- Structure: A diterpenoid methyl ester isolated from plant resins, featuring a fused tricyclic system.

- Physical Properties : Higher molecular weight (~346 g/mol) and lower solubility in polar solvents compared to Methyl 3,4-diiodothiophene-2-carboxylate (~370 g/mol).

- Applications : Studied for antimicrobial and anti-inflammatory properties, contrasting with the synthetic applications of halogenated thiophenes .

Dehydroabietic Acid Methyl Ester

- Structure : Aromatic methyl ester derived from resin acids.

- Reactivity : Lacks halogen substituents, making it inert in cross-coupling reactions. However, it undergoes oxidation at the aromatic ring.

- Applications : Used in fragrance and resin production, unlike the electronic material focus of Methyl 3,4-diiodothiophene-2-carboxylate .

Pesticide-Related Methyl Esters

Metsulfuron Methyl Ester

- Structure : Sulfonylurea-based methyl ester with a triazine ring.

- Reactivity : Functions as a herbicide via acetolactate synthase inhibition, unrelated to the reactivity of halogenated thiophenes.

- Applications : Agricultural use contrasts with the industrial and pharmaceutical roles of Methyl 3,4-diiodothiophene-2-carboxylate .

Comparative Data Table

Research Findings and Trends

- Electronic Effects: The 3,4-diiodo configuration in Methyl 3,4-diiodothiophene-2-carboxylate creates a strong electron-deficient ring, enhancing its reactivity in palladium-catalyzed reactions compared to mono-iodinated analogs .

- Stability : Iodine’s larger atomic radius increases steric hindrance, reducing thermal stability relative to brominated analogs like 2-Bromo-3,5-diiodothiophene .

- Synthetic Utility: The ester group in Methyl 3,4-diiodothiophene-2-carboxylate allows for further functionalization via hydrolysis or transesterification, a feature absent in non-ester halogenated thiophenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.